molecular formula C9H7Cl2NO3 B6159418 methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate CAS No. 2228740-72-3

methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate

Cat. No.: B6159418
CAS No.: 2228740-72-3
M. Wt: 248.06 g/mol
InChI Key: SFEHETKKBUVWCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of organolithium reagents . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond . The reaction mixture is then quenched with 1.5 molar equivalent of water to produce the dihydro adduct .


Molecular Structure Analysis

The molecular structure of “(4,6-dichloropyridin-3-yl)methanol” is represented by the linear formula C6H5Cl2NO . The InChI code for this compound is 1S/C6H5Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2 .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve nucleophilic addition-elimination reactions . These reactions are generally a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .


Physical and Chemical Properties Analysis

The physical and chemical properties of “(4,6-dichloropyridin-3-yl)methanol” include a molecular weight of 178.02, a melting point of 82 - 83°C, and it is a solid at room temperature .

Safety and Hazards

The safety information for “(4,6-dichloropyridin-3-yl)methanol” includes hazard statements H302, H312, H315, H319, H332, H335, and precautionary statements P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 . This indicates that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

The future directions for research on similar compounds could involve further exploration of their biological activity, particularly their potential as therapeutic agents. For example, increasing the hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate involves the reaction of 4,6-dichloro-3-pyridinecarboxylic acid with methyl acetoacetate in the presence of a base to form the desired product.", "Starting Materials": [ "4,6-dichloro-3-pyridinecarboxylic acid", "Methyl acetoacetate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4,6-dichloro-3-pyridinecarboxylic acid and methyl acetoacetate in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to obtain the crude product.", "Step 4: Purify the crude product by recrystallization or column chromatography to obtain the desired product, methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate." ] }

CAS No.

2228740-72-3

Molecular Formula

C9H7Cl2NO3

Molecular Weight

248.06 g/mol

IUPAC Name

methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate

InChI

InChI=1S/C9H7Cl2NO3/c1-15-9(14)3-7(13)5-4-12-8(11)2-6(5)10/h2,4H,3H2,1H3

InChI Key

SFEHETKKBUVWCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CN=C(C=C1Cl)Cl

Purity

95

Origin of Product

United States

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